2(3H)-Thiazolone, 5-methyl-
Overview
Description
“2(3H)-Thiazolone, 5-methyl-” is a chemical compound with the molecular formula C5H6O2 . It is also known by other names such as α-Angelica lactone, β,γ-Angelica lactone, δ2-Angelica lactone, 3-Pentenoic acid, 4-hydroxy-, γ-lactone, 4-Hydroxy-3-pentenoic acid γ-lactone, 5-Methylfuran-2 (3H)-one, Penten-3-oic acid, 4-hydroxy-, γ-lactone, 4-Hydroxypent-3-enoic acid lactone, γ-Methyl-β,γ-crotonolactone, 5-Methyl-2 (3H)-furanone, 2,3-Dihydro-5-methyl-2-furanone, 2-Oxo-5-methyl-2,3-dihydrofuran, NSC 654, Angelica lactone, 2,3-Dihydro-5-methylfuran-2-one, 5-Methyl-3H-furan-2-one, and 5-Methyl-2 (3H)-furanone (α-angelicalactone) .
Synthesis Analysis
The synthesis of “2(3H)-Thiazolone, 5-methyl-” and similar compounds has been a subject of research. The most promising and environmentally friendly methods are the preparation of 2 (5 H )-furanone and 5-hydroxy-2 (5 H )-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .Molecular Structure Analysis
The molecular structure of “2(3H)-Thiazolone, 5-methyl-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The thermal decomposition reactions of “2(3H)-Thiazolone, 5-methyl-” and their methyl derivatives have been explored . Theoretical calculations of the barriers, reaction enthalpies, and the properties of these and intermediate species are reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(3H)-Thiazolone, 5-methyl-” include a molecular weight of 98.0999 . The compound has a reduced pressure boiling point of 329.2 K at a pressure of 0.016 bar .Scientific Research Applications
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Chemical Kinetics and Thermal Decomposition
- The thermal decomposition reactions of 2(3H) and 2(5H) furanones and their methyl derivatives have been explored . Theoretical calculations of the barriers, reaction enthalpies, and the properties of these and intermediate species are reported . The dominant features of the early decomposition chemistry of these compounds are simple hydrogen transfer and simultaneous ring opening reactions .
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Organic Synthesis and Chemistry of Biologically Active Compounds
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Gas Phase Kinetics
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Thermal Decomposition
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJQBNCXFJBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508681 | |
Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Thiazolone, 5-methyl- | |
CAS RN |
79307-64-5 | |
Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,3-thiazol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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